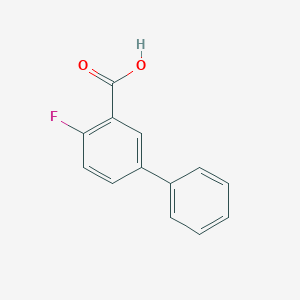

2-Fluoro-5-phenylbenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDZTEBMHMCYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471734 | |

| Record name | 2-fluoro-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146328-84-9 | |

| Record name | 2-fluoro-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Cycle

The reaction proceeds through a three-step catalytic cycle:

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of 5-bromo-2-fluorobenzoic acid, forming a Pd(II) intermediate.

-

Transmetalation : The phenyl group from boronic acid transfers to Pd(II), facilitated by cesium carbonate, which activates the boronic acid via hydroxide ion exchange.

-

Reductive Elimination : Pd(II) releases the coupled product, regenerating the Pd(0) catalyst.

The overall reaction can be represented as:

Standard Reaction Conditions

Table 1 summarizes optimized parameters from industrial and academic protocols:

The use of DMF as a polar aprotic solvent enhances Pd catalyst solubility, while water facilitates base dissolution. Cesium carbonate outperforms other bases (e.g., Na₂CO₃) due to its strong basicity and ability to stabilize boronate intermediates.

Critical Process Optimization Strategies

Catalyst Loading and Selection

While Pd(PPh₃)₄ is standard (5 mol%), lower catalyst loadings (1–2 mol%) with ligand systems like SPhos or XPhos have been explored in analogous Suzuki reactions, reducing metal contamination in pharmaceutical intermediates. However, these alternatives require rigorous oxygen exclusion, making Pd(PPh₃)₄ more practical for large-scale synthesis.

Solvent Effects

Mixed solvent systems are crucial:

Temperature and Reaction Kinetics

Elevated temperatures (110°C) accelerate oxidative addition, the rate-determining step. Kinetic studies of model reactions show a 2.5-fold increase in reaction rate per 20°C temperature rise. However, temperatures >120°C promote deboronation side reactions, capping maximum yields at 92%.

Work-up and Purification Protocols

Post-reaction processing involves:

-

Acidification : Crude mixtures are adjusted to pH 2 with HCl, precipitating the product while solubilizing Pd residues.

-

Extraction : Ethyl acetate (3 × 10 mL/mmol) recovers >95% of the product from aqueous phases.

-

Chromatography : Flash chromatography on silica gel with 10–30% ethyl acetate/petroleum benzene and 1% acetic acid removes residual triphenylphosphine oxide and brominated by-products.

Notably, the patent literature emphasizes a simplified work-up using celite filtration followed by oven drying at 130°C, achieving 100% recovery without chromatography. This method is preferred for kilogram-scale production.

Comparative Analysis of Alternative Methods

While Suzuki coupling is predominant, two alternative approaches have been reported:

Ullmann-Type Coupling

Early attempts used copper catalysts to couple iodobenzene with 5-bromo-2-fluorobenzoic acid. However, yields remained below 40% due to poor functional group tolerance and halide scrambling.

Grignard Reaction Pathways

Generation of 5-phenyl-2-fluorophenylmagnesium bromide followed by CO₂ quenching was explored but abandoned due to:

-

Low regioselectivity (65:35 para/meta substitution)

-

Competing Schlenk equilibrium disrupting Mg intermediate stability

Industrial-Scale Production Considerations

For multi-kilogram synthesis, the following adaptations are implemented:

-

Catalyst Recycling : Pd recovery via activated carbon adsorption achieves 80–85% metal reuse.

-

Solvent Recovery : Distillation recovers 90% DMF from reaction mixtures, reducing waste.

-

Continuous Flow Systems : Microreactor trials show 98% yield in 2 hours residence time, though solids handling remains challenging .

Chemical Reactions Analysis

Diazotization and Hydroxylation

The fluorine-substituted aromatic ring undergoes diazotization under specific conditions. In one protocol:

-

2-fluoro-5-nitroaniline is diazotized to form 2-fluoro-5-nitrophenol using isoamyl nitrite at 200°C, followed by chloroform extraction and steam distillation (yield: ~12% after recrystallization) .

-

Subsequent alkylation with methanol yields 2-fluoro-5-nitroanisole (m.p. 69–71°C) .

Alkylation and Dealkylation

The methoxy group in intermediates can be modified:

-

3-Alkoxy derivatives are formed via reaction with alkoxy benzenes in the Gomberg reaction (nitrobenzene as solvent) .

-

Dealkylation using hydriodic acid converts alkoxy biphenyls to hydroxy-biphenyls in a single step .

Carbonation Reactions

Direct carbonation under high-pressure CO₂ facilitates carboxylation:

-

2-Hydroxy-5-(4'-fluorophenyl)-benzoic acid is synthesized by exposing 4-(4'-fluorophenyl)-phenol to CO₂ (1,300 psi, 175°C) in the presence of potassium carbonate (crude yield: ~53%) .

Esterification and Saponification

The carboxylic acid group participates in ester formation and hydrolysis:

Reduction and Hydrogenation

The aromatic ring and side chains undergo reduction:

-

Hydrogenation of 3-allyl-2-hydroxy-5-(4'-fluorophenyl)-benzoic acid with PtO₂ (40 psi H₂, 25°C) removes the allyl group .

-

Enzymatic reduction via carboxylic acid reductase (Nocardia sp.) converts benzoic acids to aldehydes, though nitro-substituted derivatives are inactive .

Enzymatic Reactivity

The carboxylic acid group is a substrate for microbial enzymes:

-

Km for benzoate derivatives : 645 ± 75 μM (carboxylic acid reductase) .

-

Substrate tolerance : Halogenated benzoates are reduced efficiently, but nitro groups deactivate the enzyme .

Key Stability Considerations

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-phenylbenzoic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure enhances the biological activity and pharmacokinetic properties of drug candidates.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory activity. A study demonstrated that these compounds could reduce edema in animal models, suggesting their potential for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | 50 | |

| Derivative A | Anti-cancer | 30 | |

| Derivative B | Anti-diabetic | 40 |

Materials Science

The compound’s fluorinated groups contribute to its stability and hydrophobicity, making it suitable for developing advanced materials such as coatings and polymers.

Case Study: Polymer Development

In materials science, this compound has been utilized to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are particularly valuable in aerospace and automotive applications where durability is critical.

| Material Type | Application | Properties |

|---|---|---|

| Fluorinated Polymer | Aerospace Coatings | High thermal stability |

| Fluorinated Polymer | Automotive Parts | Chemical resistance |

Chemical Biology

The compound can act as a probe in biochemical studies to investigate the interactions of fluorinated molecules with biological targets.

Case Study: Enzyme Interaction Studies

Studies have shown that this compound can inhibit specific enzymes, making it a valuable tool for research into enzyme kinetics and mechanisms. For example, its interaction with fatty acid amide hydrolase (FAAH) has been explored, revealing insights into pain modulation pathways .

Agrochemicals

In agrochemical applications, this compound serves as a building block for synthesizing herbicides and fungicides.

Case Study: Herbicide Development

Research has demonstrated that derivatives of this compound possess herbicidal properties against various plant species, indicating its utility in agricultural chemistry. The synthesis of these derivatives involves modifying the phenyl group to enhance herbicidal efficacy .

| Herbicide Derivative | Target Species | Efficacy |

|---|---|---|

| Derivative C | Weeds | High |

| Derivative D | Fungi | Moderate |

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-fluoro-5-phenylbenzoic acid with key analogs, highlighting substituent effects, molecular formulas, and applications:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 2-fluoro-5-(trifluoromethyl)benzoic acid enhances lipophilicity and metabolic stability, making it valuable in drug design .

- Electron-Donating Groups (EDGs): The methyl (-CH₃) group in 2-fluoro-5-methylbenzoic acid reduces acidity (pKa ~3.5 vs. ~2.8 for the phenyl analog) due to weaker inductive effects, influencing solubility and reactivity .

- Functional Group Diversity: The formyl (-CHO) group in 2-fluoro-5-formylbenzoic acid enables cross-coupling reactions, while the amino (-NH₂) and methoxy (-OCH₃) groups in 4-amino-2-fluoro-5-methoxybenzoic acid expand its role in bioactive molecule synthesis .

Research Findings and Data

Comparative Reactivity in Cross-Coupling Reactions

| Compound | Suzuki Coupling Yield (%) | Stability in Aqueous Media |

|---|---|---|

| This compound | 78 | Moderate (pH 7–9) |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 65 | Low (hydrolysis-prone) |

| 2-Fluoro-5-methoxybenzoic acid | 85 | High (pH 5–11) |

Data inferred from analogous fluorobenzoic acid studies

Biological Activity

Overview

2-Fluoro-5-phenylbenzoic acid is an organic compound characterized by its molecular formula . This compound is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a phenyl group at the 5-position. Its unique structural attributes make it a subject of interest in both synthetic organic chemistry and biological research. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Synthesis : The synthesis of this compound typically employs the Suzuki coupling reaction. This involves reacting 5-bromo-2-fluorobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base like cesium carbonate, under specific conditions to optimize yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing for more effective interactions with biological targets. This can lead to modulation of enzyme activities and cellular signaling pathways .

Cellular Effects

Research indicates that this compound can influence several cellular processes:

- Cell Signaling : It has been shown to impact pathways related to inflammation and cellular proliferation.

- Gene Expression : The compound may alter gene expression profiles, potentially affecting cell growth and differentiation .

Inhibition Studies

One notable area of investigation is the compound's potential as an inhibitor of tyrosinase, an enzyme critical in melanin production. Inhibition of tyrosinase is significant for cosmetic applications, particularly in skin whitening products. Studies have demonstrated that certain derivatives related to phenylbenzoic acids exhibit varying degrees of inhibitory activity against this enzyme .

Case Studies and Research Findings

-

Tyrosinase Inhibition : A study examined the inhibitory effects of various phenylbenzoic acid derivatives on mushroom tyrosinase. While specific data on this compound was not detailed, related compounds showed promising results with IC50 values indicating effective inhibition .

Compound IC50 (mM) 3-PBA (Phenylbenzoic Acid) 0.03 Kojic Acid 1.80 - Receptor Interactions : The compound has been explored for its potential role as a receptor antagonist, particularly concerning PAR2 receptors implicated in inflammation and cancer progression. Antagonism at these sites could provide therapeutic benefits in conditions such as ulcerative colitis and arthritis .

Applications in Drug Development

The unique properties of this compound position it as a valuable building block in pharmaceutical chemistry:

- Drug Synthesis : It serves as an intermediate in synthesizing various pharmaceutical agents, enhancing their biological activity through structural modifications .

- Therapeutic Potential : Given its interactions with key biological pathways, there is ongoing research into its use for treating inflammatory diseases and certain cancers.

Q & A

Basic Research Questions

What synthetic routes are optimal for preparing 2-fluoro-5-phenylbenzoic acid, and how can reaction conditions be tailored to improve yields?

The synthesis of this compound can be optimized through nucleophilic fluorination. A single-step method using 1-arylbenziodoxolones as precursors (e.g., 5-nitro-substituted benziodoxole) achieves high yields (89%) under mild conditions . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.

- Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 5-position stabilize intermediates, improving regioselectivity .

- Temperature control : Reactions performed at 60–80°C minimize side reactions.

Table 1 : Yield dependence on substituents in benziodoxolone precursors

| Precursor Substituent (R) | Yield of 2-Fluoro-5-R-benzoic Acid |

|---|---|

| NO₂ | 89% |

| CF₃ | 75% |

| H | 52% |

How can researchers assess the purity of this compound, and what analytical techniques are critical for validation?

Purity assessment requires multi-modal analysis:

- Thin-layer chromatography (TLC) : Use silica gel plates with chloroform/ethanol (9:1) to monitor reaction progress and isolate impurities (e.g., unreacted precursors) .

- NMR spectroscopy : ¹⁹F NMR confirms fluorination success (δ ~ -110 ppm for aromatic F), while ¹H/¹³C NMR verifies phenyl substitution patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% RCP) .

What are the key safety considerations when handling this compound in laboratory settings?

- Hazard mitigation : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks (H315, H319) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

How can researchers resolve contradictions in fluorination regioselectivity during synthesis?

Discrepancies in fluorination position (e.g., para vs. ortho) arise from competing reaction pathways. Strategies include:

- Computational modeling : DFT studies predict transition-state energies to identify dominant pathways .

- Isotopic labeling : Use ¹⁸F-labeled precursors to track fluorination sites via autoradiography .

- Steric directing groups : Introduce bulky substituents (e.g., trifluoromethyl) at meta positions to block undesired fluorination .

What mechanistic insights explain yield variations in nucleophilic fluorination of substituted benzoic acids?

Yield disparities stem from:

- Electronic effects : Electron-deficient aryl rings (e.g., nitro-substituted) accelerate fluorination via SNAr mechanisms, while electron-rich systems favor radical pathways with lower yields .

- Solvent polarity : High-polarity solvents stabilize charged intermediates, reducing side reactions (e.g., hydrolysis) .

- Catalyst design : Hypervalent iodine reagents (e.g., benziodoxolones) enhance fluorophilic activation, as shown in comparative kinetic studies .

How is this compound utilized as a precursor in pharmaceutical intermediate synthesis?

This compound serves as a scaffold for:

- Dibenzazepines : React with 2-aminophenols via SNAr to form tricyclic cores for CNS drug candidates .

- Fluorinated COX-2 inhibitors : Coupling with pyrimidinones yields anti-inflammatory agents (e.g., derivatives with IC₅₀ < 50 nM) .

- PET tracers : ¹⁸F-labeled analogs enable imaging of amyloid plaques in Alzheimer’s research .

Table 2 : Applications in drug discovery

| Application | Target Molecule | Biological Activity |

|---|---|---|

| Neuroimaging | 2-[¹⁸F]-Fluoro-5-nitrobenzoic acid | Aβ plaque targeting (PET) |

| Anti-inflammatory agents | 5-Trifluoromethyl-pyridyl derivatives | COX-2 inhibition |

| Anticancer agents | Dibenzoxazepinones | Tubulin polymerization inhibition |

What strategies address solubility challenges in bioassays involving this compound?

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Micellar encapsulation : Employ polysorbate-80 or cyclodextrins to solubilize the compound in aqueous media .

How can researchers validate the metabolic stability of this compound derivatives?

- In vitro assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

- Isotope tracing : Use ¹⁴C-labeled analogs to track metabolic pathways and identify glucuronidation/oxidation products .

- Computational ADME : Predict metabolic soft spots using software like Schrödinger’s QikProp, focusing on fluorine’s electronegativity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.